molecular formula C4H6O4S B166282 Mercaptosuccinic acid CAS No. 70-49-5

Mercaptosuccinic acid

Cat. No.: B166282
CAS No.: 70-49-5
M. Wt: 150.16 g/mol
InChI Key: NJRXVEJTAYWCQJ-UHFFFAOYSA-N
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Description

Mercaptosuccinic acid, also known as thiomalic acid, is a dicarboxylic acid containing a thiol functional group. It is an organosulfur compound with the chemical formula C4H6O4S. This compound is notable for its versatility and stability in both slightly acidic and alkaline solutions, making it a valuable component in various fields such as biology, chemistry, cosmetics, medicine, and nanotechnology .

Mechanism of Action

Target of Action

Mercaptosuccinic acid (MS), also known as Thiomalic acid, is a dicarboxylic acid containing a thiol functional group . It is a versatile substance with diverse applications in biology, chemistry, cosmetics, medicine, and nanotechnology .

Mode of Action

MS can serve as an inhibitor for glutathione peroxidase . Glutathione peroxidase is an enzyme that protects the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. By inhibiting this enzyme, MS can increase the toxicity of substances in cells or tissues .

Biochemical Pathways

It is known that ms can be utilized by microbes as a carbon and energy source for growth This suggests that MS may interact with various catabolic mechanisms within these organisms

Pharmacokinetics

Its chemical, physical, and biological properties, such as stability in slightly acidic and alkaline solutions, suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of MS’s action are diverse due to its multifunctional applicability. For instance, in nanotechnology, MS is often used as a capping ligand for nanocrystals . In medicine, MS-silver and MS-gold nanoparticles have shown antimicrobial activity . In cosmetics, MS is widely utilized as a reducing agent .

Action Environment

The action, efficacy, and stability of MS can be influenced by various environmental factors. For example, MS is stable in slightly acidic as well as in alkaline solutions . This suggests that the pH of the environment could influence the action of MS. Additionally, the presence of other substances, such as silver or gold, can enhance the functionality of MS, as seen in its use in nanotechnology and antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercaptosuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of hydrogen sulfide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Mercaptosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability in both slightly acidic and alkaline solutions, which makes it more versatile compared to other thiol-containing compounds. Its dual carboxyl and thiol functional groups also contribute to its wide range of applications in various fields .

Properties

IUPAC Name

2-sulfanylbutanedioic acid
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InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)
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InChI Key

NJRXVEJTAYWCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
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DSSTOX Substance ID

DTXSID20861615
Record name (+/-)-Mercaptosuccinic acid
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Molecular Weight

150.16 g/mol
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Physical Description

White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS]
Record name 2-Thiomalic acid
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CAS No.

70-49-5
Record name (±)-Mercaptosuccinic acid
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Record name 2-Thiomalic acid
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Record name Mercaptosuccinic acid
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Record name Butanedioic acid, 2-mercapto-
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Record name (+/-)-Mercaptosuccinic acid
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Record name Mercaptosuccinic acid
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Record name THIOMALIC ACID
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Synthesis routes and methods

Procedure details

Another synthesis for forming thiomalic acid is by the reaction of thioacetic acid and maleic acid as cited in Flett and Garner's, "Maleic Anhydride Derivatives", (J. Wiley, New York 1952) page 225. The example given here uses thioacetic acid plus maleic acid to give mercaptosuccinic acid acetate having the formula ##STR1## and the yield is 83% of that required by theory for the latter but no yield is given for the subsequent alkaline hydrolysis of this acetate to disodium thiomalate and sodium acetate and the eventual acidification to give thiomalic acid. This procedure is impractical in that the thioacetic acid preparation is expensive and is not commercially available on a large scale at an economical price, and thus is a drawback to this process. Moreover, once thiomalic acid is obtained by alkaline hydrolysis of the acetate and acidification, it must still be isolated from the water solution containing inorganic salts, just as in the sulfide process of the British patent already discussed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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